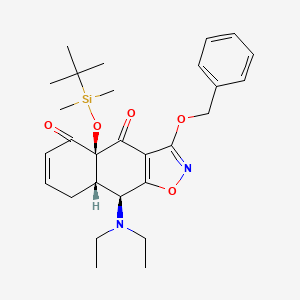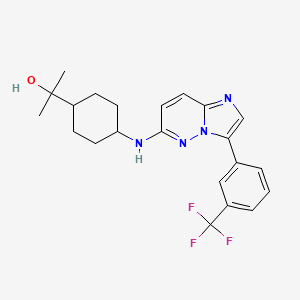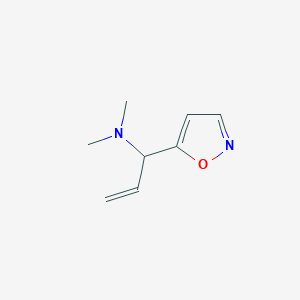
Tyclopyrazoflor
Vue d'ensemble
Description
. Ce composé est connu pour sa structure chimique unique, son efficacité à large spectre et ses propriétés respectueuses de l'environnement. Il est particulièrement efficace contre les insectes suceurs de sève tels que les pucerons et les aleurodes .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : La synthèse du Tyclopyrazoflor implique plusieurs étapes clés :
Chloration : La pyrazolidinone est ensuite chlorée pour produire un dérivé de pyrazoline.
Oxydation : Le dérivé de pyrazoline est oxydé pour produire le pyrazole disubstitué.
Amidation : L'étape finale implique l'amidation du dérivé pyridinylpyrazole avancé avec un chlorure d'acide.
Méthodes de Production Industrielle : La production industrielle du this compound se concentre sur l'optimisation de la réaction thiol-ène pour la préparation d'intermédiaires clés. Cela inclut l'utilisation du 3-((3,3,3-trifluoropropyl)thio)propanoate de méthyle, qui est synthétisé par chimie thiol-ène . Le processus est évolutif et garantit un rendement élevé et une sélectivité élevée .
Analyse Des Réactions Chimiques
Types de Réactions : Le Tyclopyrazoflor subit diverses réactions chimiques, notamment :
Oxydation : Conversion de la pyrazoline en pyrazole disubstitué.
Substitution : Chloration de la pyrazolidinone pour former la pyrazoline.
Amidation : Formation du produit final par amidation avec le chlorure d'acide.
Réactifs et Conditions Communs :
Oxydation : Implique généralement des agents oxydants tels que le peroxyde d'hydrogène ou d'autres peroxydes.
Substitution : La chloration est effectuée à l'aide d'agents chlorants comme le chlorure de thionyle.
Amidation : Utilise des chlorures d'acide et des amines dans des conditions contrôlées.
Produits Principaux : Le principal produit de ces réactions est le this compound lui-même, avec des intermédiaires tels que la pyrazolidinone, la pyrazoline et le pyrazole disubstitué qui se forment en cours de route .
4. Applications de la Recherche Scientifique
Le this compound a un large éventail d'applications dans la recherche scientifique :
Chimie : Utilisé comme composé modèle pour étudier la chimie du pyridylpyrazole et ses dérivés.
Biologie : Investigé pour ses effets sur la physiologie des insectes et son potentiel en tant que biopesticide.
Médecine : Exploré pour son utilisation potentielle dans le développement de nouveaux médicaments insecticides.
5. Mécanisme d'Action
Le this compound exerce principalement ses effets en interférant avec le système nerveux des insectes . Il se lie à des récepteurs spécifiques du système nerveux de l'insecte, ce qui entraîne une perturbation de la transmission neuronale et la mort finale du ravageur . Les groupes pyridyle et pyrazole dans sa structure sont essentiels pour son affinité de liaison et son activité .
Composés Similaires :
Flupyradifurone : Un autre insecticide à faible toxicité pour les abeilles.
Flupyrimin : Connu pour son efficacité contre un large éventail de ravageurs.
Unicité : Le this compound se distingue par sa structure chimique unique, qui comprend un groupe trifluoropropylthio qui améliore sa capacité à pénétrer les membranes lipidiques et à augmenter l'absorption chez les insectes . Cette caractéristique structurelle, combinée à son activité à large spectre et à son respect de l'environnement, en fait un ajout précieux à l'arsenal des insecticides .
Applications De Recherche Scientifique
Tyclopyrazoflor has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying pyridylpyrazole chemistry and its derivatives.
Biology: Investigated for its effects on insect physiology and its potential as a biopesticide.
Medicine: Explored for its potential use in developing new insecticidal drugs.
Industry: Applied in agricultural settings to control sap-feeding pests, improving crop yields and quality.
Mécanisme D'action
Tyclopyrazoflor primarily exerts its effects by interfering with the nervous system of insects . It binds to specific receptors in the insect’s nervous system, leading to disruption of neural transmission and eventual death of the pest . The pyridyl and pyrazole groups in its structure are crucial for its binding affinity and activity .
Comparaison Avec Des Composés Similaires
Flupyradifurone: Another insecticide with low toxicity to honeybees.
Flupyrimin: Known for its effectiveness against a wide range of pests.
Uniqueness: Tyclopyrazoflor stands out due to its unique chemical structure, which includes a trifluoropropylthio group that enhances its ability to penetrate lipid membranes and increase absorption in insects . This structural feature, combined with its broad-spectrum activity and environmental friendliness, makes it a valuable addition to the arsenal of insecticides .
Propriétés
IUPAC Name |
N-(3-chloro-1-pyridin-3-ylpyrazol-4-yl)-N-ethyl-3-(3,3,3-trifluoropropylsulfanyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClF3N4OS/c1-2-23(14(25)5-8-26-9-6-16(18,19)20)13-11-24(22-15(13)17)12-4-3-7-21-10-12/h3-4,7,10-11H,2,5-6,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBHVHTPMRCXCIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CN(N=C1Cl)C2=CN=CC=C2)C(=O)CCSCCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClF3N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20894948 | |
| Record name | Tyclopyrazoflor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20894948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1477919-27-9 | |
| Record name | Tyclopyrazoflor | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1477919279 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tyclopyrazoflor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20894948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TYCLOPYRAZOFLOR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SJ5CFR2SPH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]-6-[3-(2H-tetrazol-5-yl)phenyl]phenolate;2-hydroxyethyl(trimethyl)azanium](/img/structure/B611443.png)


![(2S)-N-[(5aR,6aS,7S,10aR)-9-carbamoyl-7-(dimethylamino)-4-fluoro-1,10,10a,12-tetrahydroxy-8,11-dioxo-5a,6,6a,7-tetrahydro-5H-tetracen-2-yl]-1-methylpyrrolidine-2-carboxamide](/img/structure/B611448.png)





![4-[5-(3-amino-8-azabicyclo[3.2.1]octane-8-carbonyl)-2-[2-fluoro-4-(2-hydroxy-2-methylpropyl)phenyl]phenyl]-2-fluorobenzonitrile](/img/structure/B611456.png)

